((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol
Overview
Description
The compound contains several functional groups including a pyrrolopyrimidine ring, a chloro group, a methanol group, and a tetrahydrofurodioxol ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of the compound, as suggested by its name, is quite complex. It contains a pyrrolopyrimidine ring which is a fused ring system containing nitrogen atoms. This ring system is common in many biologically active compounds .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the chloro group could be substituted with other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar methanol group could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Derivative Formation
Regioselective Synthesis : Pyrrolo[2,3-d]pyrimidine derivatives, closely related to the chemical , have been synthesized through a regioselective process. These derivatives are of significant biological importance and are synthesized from 1,3-dimethyl-6-chlorouracil, highlighting a potential route for synthesizing related compounds (Majumdar et al., 2005).
Novel Ring-Cleavage Reactions : 6H-pyrrolo[3,4-d]pyridazines, structurally similar to the queried compound, undergo novel ring-cleavage reactions with certain reagents, potentially offering insight into the chemical behavior of similar compounds (Gómez et al., 1985).
Biological Activity and Applications
Nematicidal and Antifungal Properties : Certain hybrid heterocyclics, closely related to the queried compound, have shown significant nematicidal and antifungal activities, suggesting potential applications in pest control and antifungal treatments (Srinivas et al., 2017).
Antimicrobial and Antiviral Agents : Pyrrolo[2,3-d]pyrimidine derivatives demonstrate promising antimicrobial and antiviral activities, which could be relevant for the development of new therapeutic agents (Hilmy et al., 2021).
Chemical Behavior and Interaction Studies
Interaction with Glycine Esters : Studies on similar pyrrolo[2,3-d]pyrimidines have investigated their interaction with glycine esters, which could be crucial for understanding the reactivity and potential applications of the chemical (Zinchenko et al., 2018).
Synthesis of Analogues : Research on the efficient synthesis of analogues, such as 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one, provides insights into synthetic routes that may be applicable to the compound of interest (Vaid et al., 2012).
Future Directions
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4/c1-14(2)21-9-8(5-19)20-13(10(9)22-14)18-4-3-7-11(15)16-6-17-12(7)18/h3-4,6,8-10,13,19H,5H2,1-2H3/t8-,9-,10-,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIWYPNJASWVSL-VWMGYNLJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC4=C3N=CN=C4Cl)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC4=C3N=CN=C4Cl)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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